Vatanidipine, (R)-
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Overview
Description
Vatanidipine, ®- is a dihydropyridine calcium antagonist known for its potent and long-lasting antihypertensive activity. It has selective vasodilating activity on vertebral arteries and is primarily used for the treatment of hypertension with cerebral insufficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vatanidipine is synthesized through a series of chemical reactions involving dihydropyridine derivatives. The synthetic route typically involves the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of Vatanidipine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Vatanidipine undergoes various chemical reactions, including:
Oxidation: Vatanidipine can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert Vatanidipine back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced dihydropyridine forms, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Vatanidipine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions.
Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases.
Mechanism of Action
Vatanidipine exerts its effects by blocking calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. It has a slow onset of action due to its slow uptake into vascular tissues and resistance in approaching the calcium channel binding site. Once incorporated into vascular tissues, Vatanidipine is not easily released, resulting in a long-lasting hypotensive effect .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a faster onset of action but shorter duration.
Amlodipine: Known for its long-lasting effects but with different pharmacokinetic properties.
Nitrendipine: Similar in action but associated with a higher incidence of adverse effects.
Uniqueness
Vatanidipine is unique due to its slow onset and long-lasting hypotensive action, which is beneficial in preventing reflex tachycardia and providing sustained blood pressure control. Its selective vasodilating activity on vertebral arteries also makes it particularly useful for treating hypertension with cerebral insufficiencies .
Properties
CAS No. |
134028-06-1 |
---|---|
Molecular Formula |
C41H42N4O6 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3/t38-/m1/s1 |
InChI Key |
OTTHUQAYARCXLP-KXQOOQHDSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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